molecular formula C11H13BrClNO2 B13513754 tert-Butyl (3-bromo-2-chlorophenyl)carbamate

tert-Butyl (3-bromo-2-chlorophenyl)carbamate

Cat. No.: B13513754
M. Wt: 306.58 g/mol
InChI Key: ZWHUVILJDOUGDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3-bromo-2-chlorophenyl)carbamate: is an organic compound with the molecular formula C11H13BrClNO2 It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a bromine atom, and a chlorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-bromo-2-chlorophenyl)carbamate typically involves the reaction of 3-bromo-2-chloroaniline with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran at room temperature. The reaction proceeds via the formation of an intermediate carbamate, which is then converted to the final product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-bromo-2-chlorophenyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used; for example, substitution with methoxide yields the corresponding methoxy derivative.

    Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents.

    Hydrolysis: The primary products are the corresponding amine and carbon dioxide.

Scientific Research Applications

Chemistry: tert-Butyl (3-bromo-2-chlorophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science .

Biology and Medicine: In biological research, this compound is used to study the effects of carbamate derivatives on biological systems.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its unique chemical properties make it suitable for various applications in chemical manufacturing .

Mechanism of Action

The mechanism of action of tert-Butyl (3-bromo-2-chlorophenyl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s function. This mechanism is similar to that of other carbamate derivatives, which are known to inhibit enzymes such as acetylcholinesterase .

Comparison with Similar Compounds

  • tert-Butyl (4-bromo-3-chlorophenyl)carbamate
  • tert-Butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate
  • tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate

Uniqueness: tert-Butyl (3-bromo-2-chlorophenyl)carbamate is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H13BrClNO2

Molecular Weight

306.58 g/mol

IUPAC Name

tert-butyl N-(3-bromo-2-chlorophenyl)carbamate

InChI

InChI=1S/C11H13BrClNO2/c1-11(2,3)16-10(15)14-8-6-4-5-7(12)9(8)13/h4-6H,1-3H3,(H,14,15)

InChI Key

ZWHUVILJDOUGDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.